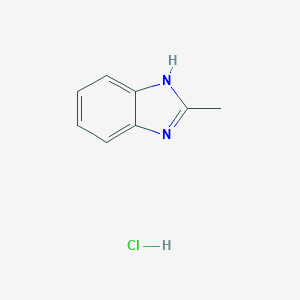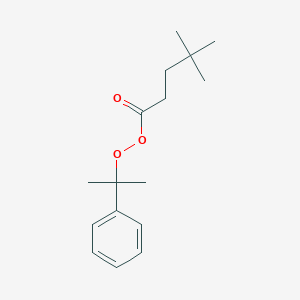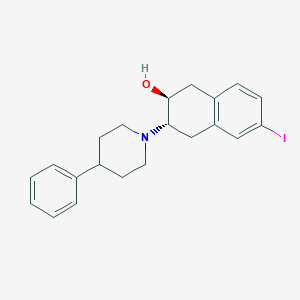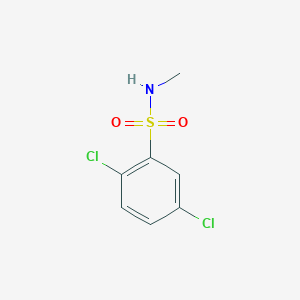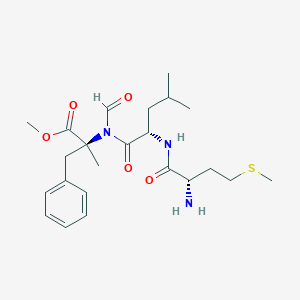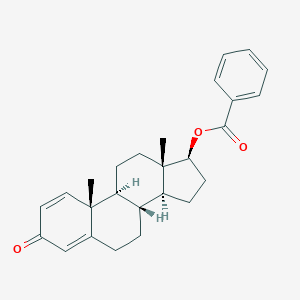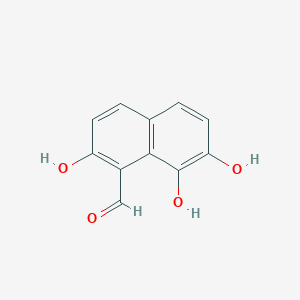
2,7,8-Trihydroxy-1-naphthaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,8-Trihydroxy-1-naphthaldehyde, also known as THN, is a naturally occurring compound found in various plants, such as the roots of Rubia cordifolia and the bark of Magnolia officinalis. THN has gained significant attention in recent years due to its potential therapeutic applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity.
科学的研究の応用
2,7,8-Trihydroxy-1-naphthaldehyde has been extensively studied for its potential therapeutic applications in various fields. In cancer therapy, 2,7,8-Trihydroxy-1-naphthaldehyde has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. 2,7,8-Trihydroxy-1-naphthaldehyde has also been studied for its neuroprotective effects, where it has been shown to protect neurons against oxidative stress, inflammation, and apoptosis. Additionally, 2,7,8-Trihydroxy-1-naphthaldehyde has been found to exhibit antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.
作用機序
The mechanism of action of 2,7,8-Trihydroxy-1-naphthaldehyde is not fully understood. However, studies have suggested that 2,7,8-Trihydroxy-1-naphthaldehyde exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. 2,7,8-Trihydroxy-1-naphthaldehyde has also been shown to induce the expression of various genes involved in apoptosis, cell cycle regulation, and DNA damage repair.
Biochemical and Physiological Effects
2,7,8-Trihydroxy-1-naphthaldehyde has been shown to exhibit various biochemical and physiological effects. In cancer cells, 2,7,8-Trihydroxy-1-naphthaldehyde has been found to induce cell cycle arrest, inhibit DNA synthesis, and promote apoptosis. In neurons, 2,7,8-Trihydroxy-1-naphthaldehyde has been shown to protect against oxidative stress and inflammation by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. 2,7,8-Trihydroxy-1-naphthaldehyde has also been found to exhibit antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of nucleic acids and proteins.
実験室実験の利点と制限
2,7,8-Trihydroxy-1-naphthaldehyde has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. 2,7,8-Trihydroxy-1-naphthaldehyde is also stable under various conditions, making it suitable for long-term storage and transportation. However, 2,7,8-Trihydroxy-1-naphthaldehyde has some limitations for lab experiments, including its low solubility in water, which can limit its bioavailability and efficacy. 2,7,8-Trihydroxy-1-naphthaldehyde also has a relatively short half-life, which can affect its stability and potency.
将来の方向性
There are several future directions for the research on 2,7,8-Trihydroxy-1-naphthaldehyde. One direction is to further investigate the mechanism of action of 2,7,8-Trihydroxy-1-naphthaldehyde and its potential targets in various diseases. Another direction is to explore the synergistic effects of 2,7,8-Trihydroxy-1-naphthaldehyde with other drugs or natural compounds for enhanced therapeutic efficacy. Additionally, future research can focus on developing novel formulations of 2,7,8-Trihydroxy-1-naphthaldehyde with improved solubility, stability, and bioavailability for better therapeutic outcomes.
Conclusion
In conclusion, 2,7,8-Trihydroxy-1-naphthaldehyde is a naturally occurring compound with potential therapeutic applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity. 2,7,8-Trihydroxy-1-naphthaldehyde can be synthesized by various methods, and its mechanism of action is not fully understood. 2,7,8-Trihydroxy-1-naphthaldehyde exhibits various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Future research can focus on further investigating the mechanism of action of 2,7,8-Trihydroxy-1-naphthaldehyde and developing novel formulations for improved therapeutic outcomes.
合成法
2,7,8-Trihydroxy-1-naphthaldehyde can be synthesized by various methods, including the oxidation of 2,7-dihydroxynaphthalene using potassium permanganate, the reaction of 2,7-dihydroxynaphthalene with nitric acid, and the condensation of 2-naphthol with glyoxylic acid. However, the most common method for synthesizing 2,7,8-Trihydroxy-1-naphthaldehyde is the reaction of 2-naphthol with glyoxylic acid in the presence of acetic anhydride and hydrochloric acid.
特性
CAS番号 |
125366-77-0 |
|---|---|
製品名 |
2,7,8-Trihydroxy-1-naphthaldehyde |
分子式 |
C11H8O4 |
分子量 |
204.18 g/mol |
IUPAC名 |
2,7,8-trihydroxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H8O4/c12-5-7-8(13)3-1-6-2-4-9(14)11(15)10(6)7/h1-5,13-15H |
InChIキー |
AHPVQKKHHIDVSQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C=CC(=C2O)O)C=O)O |
正規SMILES |
C1=CC(=C(C2=C1C=CC(=C2O)O)C=O)O |
同義語 |
1-Naphthalenecarboxaldehyde, 2,7,8-trihydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



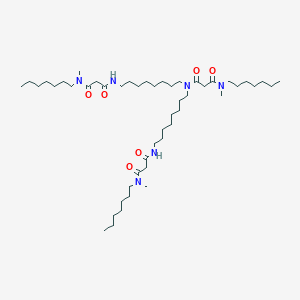
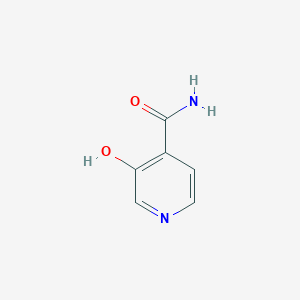
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)



![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)

